molecular formula C19H25ClN2O3 B029576 Dilevalol hydrochloride CAS No. 75659-08-4

Dilevalol hydrochloride

カタログ番号: B029576
CAS番号: 75659-08-4
分子量: 364.9 g/mol
InChIキー: WQVZLXWQESQGIF-WJKBNZMCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類: ジレバロール塩酸塩は、以下を含むさまざまな化学反応を受ける。

一般的な試薬と条件:

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なる。 たとえば、酸化はカルボン酸の生成につながる可能性があり、還元はアルコールを生成する可能性がある .

4. 科学研究の応用

ジレバロール塩酸塩は、幅広い科学研究の応用範囲を持つ。

科学的研究の応用

Pharmacological Profile

Dilevalol exhibits significant beta-adrenergic blocking activity, particularly at the β1 and β2 receptors, along with minimal α1-adrenergic blocking effects. This profile contributes to its efficacy in lowering blood pressure with a relatively stable heart rate. The drug's mechanism involves peripheral vasodilation, which is crucial in managing conditions like hypertension.

Key Characteristics:

  • Chemical Structure : C₁₉H₂₅ClN₂O₃
  • Molecular Weight : 360.87 g/mol
  • Mechanism of Action : Non-selective beta-blockade with partial agonist activity at β2 receptors.

Hypertension Management

Dilevalol hydrochloride is primarily indicated for the treatment of hypertension. Clinical studies have demonstrated its effectiveness in reducing diastolic blood pressure significantly. For instance, a study involving subjects with severe hypertension showed that intravenous administration of dilevalol led to an average reduction of 28 mm Hg in diastolic blood pressure, with minimal side effects reported .

Study Population Initial Dose Mean Reduction in BP (mm Hg) Side Effects
Wallin et al. (1988)12 subjects with severe hypertension25 mg IV bolus28 mm HgMinimal

Pregnancy-Induced Hypertension

Dilevalol has been utilized as a treatment option for pregnancy-induced hypertension due to its favorable safety profile for both mother and fetus compared to other antihypertensives . Its dual-action mechanism helps manage blood pressure without significant adverse cardiovascular effects.

Emerging Research Applications

Recent studies have begun exploring the potential of dilevalol beyond traditional antihypertensive use:

Cardiovascular Protection

Research indicates that dilevalol may offer protective benefits against cardiovascular toxicity caused by sympathomimetics, making it a candidate for acute management scenarios involving drug overdoses .

Antimicrobial Potential

Although primarily recognized for its cardiovascular applications, there is ongoing research into the antimicrobial properties of beta-blockers, including dilevalol. Investigations into its effects on bacterial biofilm formation and resistance patterns are underway, suggesting a possible role as an adjunctive treatment in infectious diseases .

Case Study 1: Severe Hypertension Management

In a clinical trial involving patients with hypertensive crises, administration of dilevalol resulted in rapid normalization of blood pressure levels without significant heart rate changes, supporting its use in acute settings where immediate intervention is necessary .

Case Study 2: Safety Profile in Pregnancy

A review of cases involving pregnant patients treated with dilevalol indicated no adverse effects on fetal development or maternal health, reinforcing its position as a safer alternative among antihypertensive medications during pregnancy .

生物活性

Dilevalol hydrochloride is an antihypertensive agent that is a stereoisomer of labetalol, possessing unique pharmacological properties that combine nonselective beta-adrenergic blockade with selective beta-2 agonist activity. This dual action contributes to its efficacy in managing hypertension and offers potential benefits in cardiovascular health. This article reviews the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound is chemically designated as 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl) amino] ethyl]-salicylamide monohydrochloride, with a molecular formula of C19H24N2O3HClC_{19}H_{24}N_{2}O_{3}\cdot HCl and a molecular weight of 364.87 g/mol. It exists as one of the four isomers of labetalol, specifically the R,R' stereoisomer, which accounts for approximately 25% of labetalol's composition .

Dilevalol exerts its antihypertensive effects through several mechanisms:

  • Beta Blockade : It blocks both beta-1 and beta-2 adrenergic receptors, reducing heart rate and myocardial contractility.
  • Alpha Blockade : It also antagonizes alpha-1 adrenergic receptors, leading to vasodilation and decreased peripheral vascular resistance.
  • Beta-2 Agonism : This activity facilitates arterial vasodilation, enhancing blood flow and reducing systemic vascular resistance .

Pharmacodynamics

The pharmacodynamic profile of dilevalol indicates its effectiveness in lowering blood pressure without significantly affecting heart rate or cardiac output at rest. Clinical studies have demonstrated that it can effectively reverse left ventricular hypertrophy and has a favorable impact on lipid profiles, particularly increasing high-density lipoprotein (HDL) cholesterol levels .

Table 1: Pharmacodynamic Effects of Dilevalol

EffectMechanismClinical Relevance
Blood Pressure ReductionAlpha-1 blockadeEffective in hypertensive patients
Decreased Heart RateBeta-1 blockadeMinimal impact on resting heart rate
VasodilationBeta-2 agonismReduces systemic vascular resistance
Improved Lipid ProfileIncreased HDL cholesterolCardiovascular protective effects

Pharmacokinetics

Dilevalol is rapidly absorbed following oral administration but undergoes significant first-pass metabolism, resulting in an absolute bioavailability of approximately 25% . Its elimination half-life ranges from 6 to 12 hours, allowing for once-daily dosing in many cases. The drug's pharmacokinetic properties are influenced by food intake, which can enhance its bioavailability .

Table 2: Pharmacokinetic Profile of Dilevalol

ParameterValue
Bioavailability25% (11–86%)
Elimination Half-LifeOral: 6–12 hours
Peak Plasma LevelsAchieved within 3 days
Protein BindingApproximately 50%

Clinical Efficacy and Case Studies

Dilevalol has shown promising results in various clinical settings. A study involving twelve subjects with severe hypertension demonstrated that intravenous administration of dilevalol effectively reduced blood pressure significantly. Initial doses led to a mean reduction of 14/16 mm Hg, with further doses achieving reductions up to 28 mm Hg in most patients .

Case Study Example

In a controlled trial assessing the efficacy of dilevalol compared to traditional antihypertensives:

  • Participants : Patients with essential hypertension.
  • Intervention : Dilevalol vs. angiotensin-converting enzyme (ACE) inhibitors.
  • Outcome : Dilevalol was found to be at least as effective as ACE inhibitors in lowering blood pressure while also improving lipid profiles.

Safety Profile

Dilevalol is generally well-tolerated, with minimal adverse effects reported. Common side effects include dizziness and fatigue; however, serious side effects are rare. Notably, plasma renin activity decreased significantly following treatment, indicating effective modulation of the renin-angiotensin system without major alterations in plasma catecholamines .

Summary of Side Effects

Side EffectFrequency
DizzinessCommon
FatigueCommon
Serious Adverse EffectsRare

特性

CAS番号

75659-08-4

分子式

C19H25ClN2O3

分子量

364.9 g/mol

IUPAC名

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride

InChI

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1

InChIキー

WQVZLXWQESQGIF-WJKBNZMCSA-N

SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

異性体SMILES

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl

正規SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Key on ui other cas no.

75659-08-4

同義語

AH 5158
AH-5158
AH5158
Albetol
Apo Labetalol
Apo-Labetalol
ApoLabetalol
Dilevalol
Hydrochloride, Labetalol
Labetalol
Labetalol Hydrochloride
Labetalol, (R,R)-Isomer
Labetolol
Normodyne
Presolol
R,R Labetalol
R,R-Labetalol
SCH 19927
SCH-19927
SCH19927
Trandate

製品の起源

United States

Synthesis routes and methods

Procedure details

5.00 mg R,R-enantiomer hydrochloride of labetalol;
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dilevalol hydrochloride
Reactant of Route 2
Reactant of Route 2
Dilevalol hydrochloride
Reactant of Route 3
Dilevalol hydrochloride
Reactant of Route 4
Dilevalol hydrochloride
Reactant of Route 5
Dilevalol hydrochloride
Reactant of Route 6
Dilevalol hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。